Dihydronarciclasine is a complex alkaloid derived from the Amaryllidaceae family, particularly notable for its potential pharmacological properties. It is structurally related to narciclasine, a compound known for its antitumor activity. Dihydronarciclasine has gained attention in medicinal chemistry due to its unique structural features and biological activities, including cytotoxic effects against various cancer cell lines.
Dihydronarciclasine is primarily sourced from species of the Narcissus genus, which are rich in Amaryllidaceae alkaloids. These plants have been traditionally used in herbal medicine, and recent studies have focused on isolating and synthesizing their active compounds for therapeutic applications.
Dihydronarciclasine belongs to the class of Amaryllidaceae alkaloids, which are characterized by their complex bicyclic structures. This compound can be further classified under the phenanthridine alkaloids, which are known for their diverse biological activities.
The synthesis of dihydronarciclasine has been explored through various methodologies, including:
Dihydronarciclasine features a complex molecular structure characterized by multiple rings and functional groups. Its core structure includes a phenanthridine backbone, which contributes to its biological activity.
Dihydronarciclasine participates in various chemical reactions, including:
The mechanism by which dihydronarciclasine exerts its biological effects is primarily linked to its interaction with cellular targets involved in cancer proliferation and survival pathways.
Studies indicate that dihydronarciclasine exhibits significant cytotoxicity against various cancer cell lines, demonstrating IC50 values in the low micromolar range.
Dihydronarciclasine has several promising applications in scientific research:
Dihydronarciclasine belongs to the Amaryllidaceae alkaloid family, with historical medicinal use dating to Hippocrates (4th century BC), who documented narcissus oil for uterine tumor treatment [1]. Modern scientific investigation began in the mid-19th century with lycorine isolation, but dihydronarciclasine was first characterized in 1975 as a hydrogenation product of narciclasine [2]. Pettit et al. isolated trans-dihydronarciclasine from Zephyranthes candida in 1990, with typical yields of 30–200 mg/kg fresh plant biomass [2] [4]. The compound occurs natively in Lycoris chejuensis, Hymenocallis littoralis, and Zephyranthes species, often alongside structurally related alkaloids like pancratistatin [3] [6]. Its scarcity in nature (e.g., 33 mg isolated from 8.6 kg of Hymenocallis caribaea bulbs) motivated extensive synthetic efforts [1].
Dihydronarciclasine is classified within the phenanthridone/isocarbostyril alkaloids, characterized by a tricyclic framework consisting of:
Table 1: Structural Features of Key Phenanthridone Alkaloids
Compound | Ring A | Ring C Substituents | B/C Junction | Bioactivity (Mean GI₅₀) |
---|---|---|---|---|
trans-Dihydronarciclasine | Methylenedioxy | 2,3,4-triOH | trans | 0.0032 μg/mL (P388) |
Narciclasine | Methylenedioxy | 2,3,4-triOH, Δ⁴ᵃ | Unsaturated | 0.01 μg/mL (P388) |
Pancratistatin | Methylenedioxy | 1,2,3,4-tetraOH | trans | <0.01 μg/mL (P388) |
7-Deoxy-trans-dihydronarciclasine | Methylenedioxy | 2,3,4-triOH | trans | Reduced cytotoxicity |
The trans B/C ring junction is a critical determinant of bioactivity, with cis-configured analogues showing markedly reduced potency [4]. Ring C modifications, particularly C7 deoxygenation (as in 7-deoxy-trans-dihydronarciclasine), substantially diminish anticancer activity, highlighting the pharmacophore's stereochemical sensitivity [4] [8].
Dihydronarciclasine originates from L-tyrosine-derived biosynthesis, with haemanthamine serving as the established precursor [4] [9]. The pathway involves:
Enzymatic studies indicate cytochrome P450-mediated hydroxylations and reductase-controlled saturation establish the bioactive trans ring fusion and C3/C4 cis-diol configuration [9]. Lycoris chejuensis contains specialized oxidoreductases that stereoselectively generate the dihydronarciclasine scaffold, explaining its abundance in this species [3] [6].
Table 2: Key Biosynthetic Steps in Dihydronarciclasine Production
Step | Chemical Transformation | Enzyme Class | Stereochemical Outcome |
---|---|---|---|
1 | Phenol oxidative coupling | Oxidoreductase | Planar chirality induction |
2 | Piperidine ring expansion | Dehydrogenase/Isomerase | Tricyclic core formation |
3 | C4a-C10b bond reduction | NADPH-dependent reductase | trans-B/C junction |
4 | C3/C4 dihydroxylation | Dioxygenase | cis-Diol configuration |
Dihydronarciclasine exhibits dual anticancer and anti-neuroinflammatory activities, making it a compelling candidate for targeted drug development:
Table 3: Pharmacological Targets of Dihydronarciclasine Analogues
Biological Activity | Key Molecular Targets | Cellular Effects | Therapeutic Implications |
---|---|---|---|
Anticancer | Unknown (COMPARE-negative) | Protein synthesis inhibition, Apoptosis | Broad-spectrum oncology |
Anti-neuroinflammatory | COX-2, TNF-α, iNOS downregulation | Microglial deactivation | Alzheimer's/Parkinson's disease |
Antiviral | Viral replication machinery (flaviviruses) | Reduced viral load | Emerging arboviral infections |
Pharmacological challenges include poor aqueous solubility (SwissADME classification: "very soluble" but low gastrointestinal absorption) and blood-brain barrier impermeability [8]. Synthetic efforts focus on ring-A modifications (e.g., 1,4-benzodioxane incorporation) to improve bioavailability while retaining the essential pharmacophore [4] [9]. The compound's nanomolar cytotoxicity and novel mechanism continue to drive structure-activity relationship (SAR) studies in anticancer lead optimization [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7